molecular formula C10H14N2O4S B1361872 N,N-diethyl-4-nitrobenzenesulfonamide CAS No. 89840-82-4

N,N-diethyl-4-nitrobenzenesulfonamide

Cat. No.: B1361872
CAS No.: 89840-82-4
M. Wt: 258.3 g/mol
InChI Key: SONXVVRXIQJXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-nitrobenzenesulfonamide: is an organic compound with the molecular formula C10H14N2O4S. It is a derivative of benzenesulfonamide, where the sulfonamide nitrogen is substituted with two ethyl groups and the benzene ring is substituted with a nitro group at the para position. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of N,N-diethylbenzenesulfonamide: The synthesis of N,N-diethyl-4-nitrobenzenesulfonamide typically involves the nitration of N,N-diethylbenzenesulfonamide. This reaction is carried out by treating N,N-diethylbenzenesulfonamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually conducted at a controlled temperature to prevent over-nitration and to ensure the selective formation of the para-nitro product.

Industrial Production Methods:

    Batch Process: In industrial settings, the compound can be produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions. The product is then isolated and purified through crystallization or other separation techniques.

    Continuous Process: Alternatively, a continuous process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can be more efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N,N-diethyl-4-nitrobenzenesulfonamide can undergo reduction reactions to form N,N-diethyl-4-aminobenzenesulfonamide. Common reducing agents for this transformation include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reducing agents like iron powder in acidic conditions.

    Substitution: The nitro group in this compound can participate in nucleophilic aromatic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions:

    Hydrogenation: For reduction reactions, hydrogen gas and a palladium on carbon catalyst are commonly used. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure.

    Nucleophilic Substitution: For substitution reactions, nucleophiles such as amines or thiols are used in the presence of a base to facilitate the reaction. The reaction conditions can vary depending on the nucleophile and the desired product.

Major Products:

    N,N-diethyl-4-aminobenzenesulfonamide: This is the major product formed from the reduction of this compound.

    Substituted Benzenesulfonamides: Various substituted products can be formed depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: N,N-diethyl-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It can be further transformed into other functionalized benzenesulfonamides or related compounds.

Biology and Medicine:

    Pharmaceutical Research: The compound is studied for its potential biological activities and as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit antimicrobial, anti-inflammatory, or other therapeutic properties.

Industry:

    Chemical Manufacturing: this compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: N,N-diethyl-4-nitrobenzenesulfonamide and its derivatives may act as inhibitors of specific enzymes. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria.

    Signal Transduction: The compound may interfere with signal transduction pathways by binding to specific receptors or proteins, thereby modulating cellular responses.

Comparison with Similar Compounds

    N,N-dimethyl-4-nitrobenzenesulfonamide: This compound is similar in structure but has methyl groups instead of ethyl groups on the sulfonamide nitrogen. It may exhibit different reactivity and properties due to the smaller size of the methyl groups.

    N-butyl-4-nitrobenzenesulfonamide: This compound has a butyl group on the sulfonamide nitrogen, which can affect its solubility and reactivity compared to N,N-diethyl-4-nitrobenzenesulfonamide.

    4-nitrobenzenesulfonamide: This compound lacks the alkyl groups on the sulfonamide nitrogen, making it less sterically hindered and potentially more reactive in certain reactions.

Uniqueness:

    Steric Effects: The presence of two ethyl groups on the sulfonamide nitrogen in this compound provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions.

    Functional Group Compatibility: The nitro group at the para position allows for specific reactions and transformations that may not be possible with other similar compounds.

Properties

IUPAC Name

N,N-diethyl-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-11(4-2)17(15,16)10-7-5-9(6-8-10)12(13)14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONXVVRXIQJXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353572
Record name N,N-diethyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89840-82-4
Record name N,N-Diethyl-4-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89840-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-diethyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethylamine (0.815 mL, 576 mg, 7.86 mmol) was added in one portion to a solution of 4-nitrobenzenesulfonyl chloride (582 mg, 2.62 mmol) in dichloromethane (10 mL). The resultant solution was stirred at 23° C. for 14 hours and then washed twice with 1N HCl (15 mL). The organics were dried over magnesium sulfate and concentrated to provide N,N-Diethyl-4-nitro-benzenesulfonamide as an off-white solid (617 mg).
Quantity
0.815 mL
Type
reactant
Reaction Step One
Quantity
582 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-4-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-4-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-4-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-4-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-4-nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-4-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.